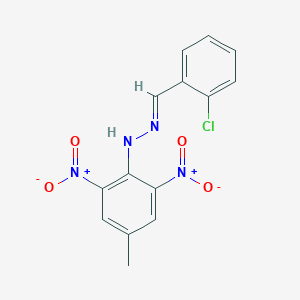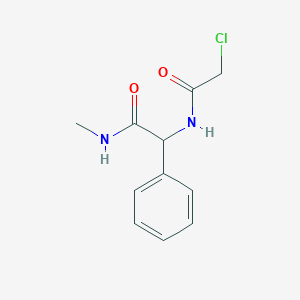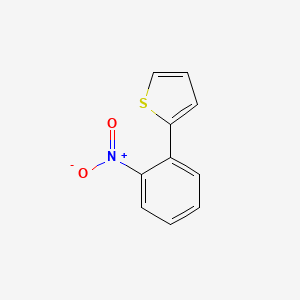
3-(5-Bromo-2-hydroxyphenyl)acrylic acid
Vue d'ensemble
Description
3-(5-Bromo-2-hydroxyphenyl)acrylic acid is an organic compound with the molecular formula C9H7BrO3 and a molecular weight of 243.05 g/mol . This compound is characterized by the presence of a bromine atom, a hydroxyl group, and an acrylic acid moiety attached to a phenyl ring. It is primarily used in research settings and has various applications in chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Bromo-2-hydroxyphenyl)acrylic acid can be achieved through several methods. One common approach involves the bromination of 2-hydroxyacetophenone followed by a condensation reaction with acrylic acid. The reaction conditions typically include the use of a brominating agent such as bromine in chloroform and subsequent heating in the presence of a base .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and bromination reactions apply. Industrial production would likely involve large-scale bromination and condensation reactions under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(5-Bromo-2-hydroxyphenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The acrylic acid moiety can be reduced to form saturated carboxylic acids.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki–Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Organoboron reagents in the presence of palladium catalysts for Suzuki–Miyaura coupling.
Major Products:
Oxidation: Quinones.
Reduction: Saturated carboxylic acids.
Substitution: Various substituted phenylacrylic acids depending on the nucleophile used.
Applications De Recherche Scientifique
3-(5-Bromo-2-hydroxyphenyl)acrylic acid is utilized in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.
Biology: In the development of biochemical assays and as a probe for studying enzyme activities.
Industry: Used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals
Mécanisme D'action
The mechanism of action of 3-(5-Bromo-2-hydroxyphenyl)acrylic acid involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding to enzymes or receptors. The compound can inhibit enzyme activities by forming covalent bonds with active site residues or by acting as a competitive inhibitor .
Comparaison Avec Des Composés Similaires
- 3-(5-Chloro-2-hydroxyphenyl)acrylic acid
- 3-(5-Fluoro-2-hydroxyphenyl)acrylic acid
- 3-(5-Iodo-2-hydroxyphenyl)acrylic acid
Comparison: 3-(5-Bromo-2-hydroxyphenyl)acrylic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets .
Propriétés
IUPAC Name |
(E)-3-(5-bromo-2-hydroxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO3/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5,11H,(H,12,13)/b4-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKKBQOEMLWVAQ-DAFODLJHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=CC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Br)/C=C/C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N4',N4'-Dimethyl-[1,1'-biphenyl]-3,4'-diamine](/img/structure/B3370689.png)





